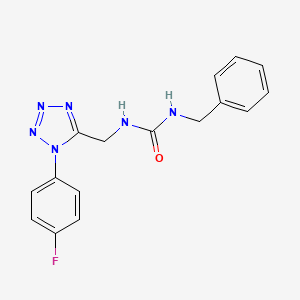

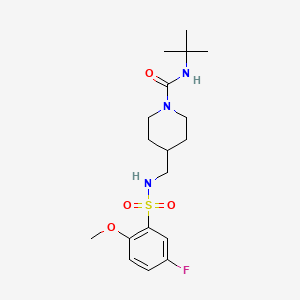

![molecular formula C22H28N6O4 B2359311 N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922061-23-2](/img/structure/B2359311.png)

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Development

- Pyrazolo[3,4-d]pyrimidines, including compounds structurally similar to N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, have been extensively studied for their synthesis and the development of various derivatives. For example, Taylor and Patel (1992) described the synthesis of several pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent, highlighting the relevance of these compounds in antitumor research (Taylor & Patel, 1992).

Antitumor Activity

- A study by Abdellatif et al. (2014) demonstrated the synthesis and testing of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds with structural similarity to the one , showing significant antitumor activity, especially against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Enzymatic Activity Enhancement

- The research by Abd and Gawaad (2008) indicated that some pyrazolopyrimidinyl keto-esters and their derivatives can significantly increase the reactivity of certain enzymes like cellobiase, suggesting potential applications in enzymatic research or biocatalysis (Abd & Gawaad, 2008).

Antimicrobial Properties

- Bondock et al. (2008) investigated the antimicrobial activity of various heterocycles, including some incorporating the pyrazolo[3,4-d]pyrimidine framework. These compounds demonstrated considerable antimicrobial potential, which is significant for pharmaceutical research in developing new antimicrobial agents (Bondock et al., 2008).

Antimicrobial and Anti-inflammatory Activities

- Bassyouni et al. (2012) explored the antibacterial, anti-inflammatory, and antinociceptive activities of various compounds, including those related to the pyrazolo[3,4-d]pyrimidin-4-one class, indicating their potential use in developing treatments for inflammation and pain management (Bassyouni et al., 2012).

Anticancer and Antimicrobial Agents

- Novel pyrazole derivatives with structures related to pyrazolo[3,4-d]pyrimidine, studied by Hafez et al. (2016), exhibited high antimicrobial and anticancer activity, suggesting their potential in therapeutic applications (Hafez et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is a potential target for cancer treatment .

Mode of Action

The compound likely interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells . The downstream effects of this disruption can vary depending on the type of cell and the specific biochemical pathways involved.

Result of Action

The primary result of the compound’s action, assuming it acts as a CDK2 inhibitor, would be the disruption of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . This could result in the reduction of tumor growth in cancerous cells.

Properties

IUPAC Name |

N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O4/c1-3-5-17(6-4-2)21(29)23-11-12-27-20-19(13-25-27)22(30)26(15-24-20)14-16-7-9-18(10-8-16)28(31)32/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTHCOIETHUHBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)

![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)

![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)

![N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2359251.png)